

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Amino-3-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Amino-3-methoxyphenol**

Cat. No.: **B112844**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Amino-3-methoxyphenol**, a readily accessible building block, is emerging as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy group on a phenolic ring, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core applications of **4-Amino-3-methoxyphenol** in drug discovery, focusing on its utility in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. We provide a comprehensive overview of its chemical properties, synthesis of bioactive derivatives, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties and Synthesis of 4-Amino-3-methoxyphenol

4-Amino-3-methoxyphenol is a stable, crystalline solid with the molecular formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol .^[1] Its structure combines the key features of an aniline and a guaiacol moiety, offering multiple reactive sites for chemical modification.

Table 1: Physicochemical Properties of **4-Amino-3-methoxyphenol**

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
Melting Point	168-170 °C	[1]
Appearance	Crystalline solid	
CAS Number	61638-01-5	

A common and efficient method for the synthesis of **4-Amino-3-methoxyphenol** is through the diazotization of sulfanilic acid, followed by coupling with 3-methoxyphenol and subsequent reduction.[\[1\]](#)

Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol[1]

Materials:

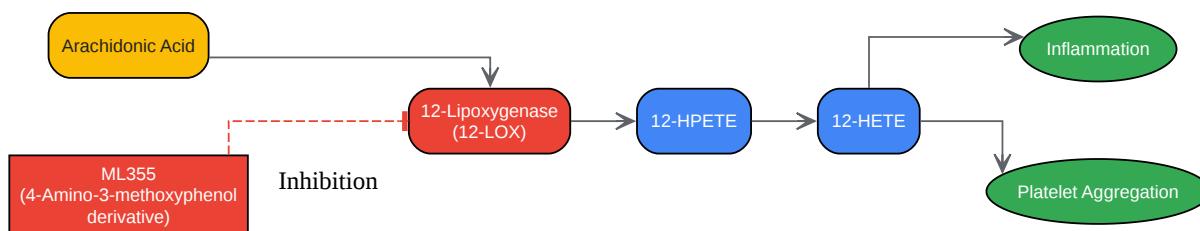
- Sulfanilic acid
- Anhydrous sodium carbonate
- Sodium nitrite
- Hydrochloric acid
- 3-Methoxyphenol
- Sodium hydroxide
- Sodium dithionite
- Water
- Ice

Procedure:

- Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15 °C.
- Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.
- Immediately pour the resulting mixture onto a mixture of ice (300 g) and concentrated hydrochloric acid (54 ml).
- Stir the suspension at 0 °C for 20 minutes.
- In a separate beaker, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
- Add the diazonium salt suspension to the cooled 3-methoxyphenol solution. A deep red solution will form.
- Stir the red solution for 1 hour, then heat it to 70 °C.
- Add sodium dithionite portion-wise until the red color is discharged.
- Upon cooling, crystals of **4-amino-3-methoxyphenol** will form.
- Filter the crystals, wash with water, and dry to yield the final product (yield: ~66%).

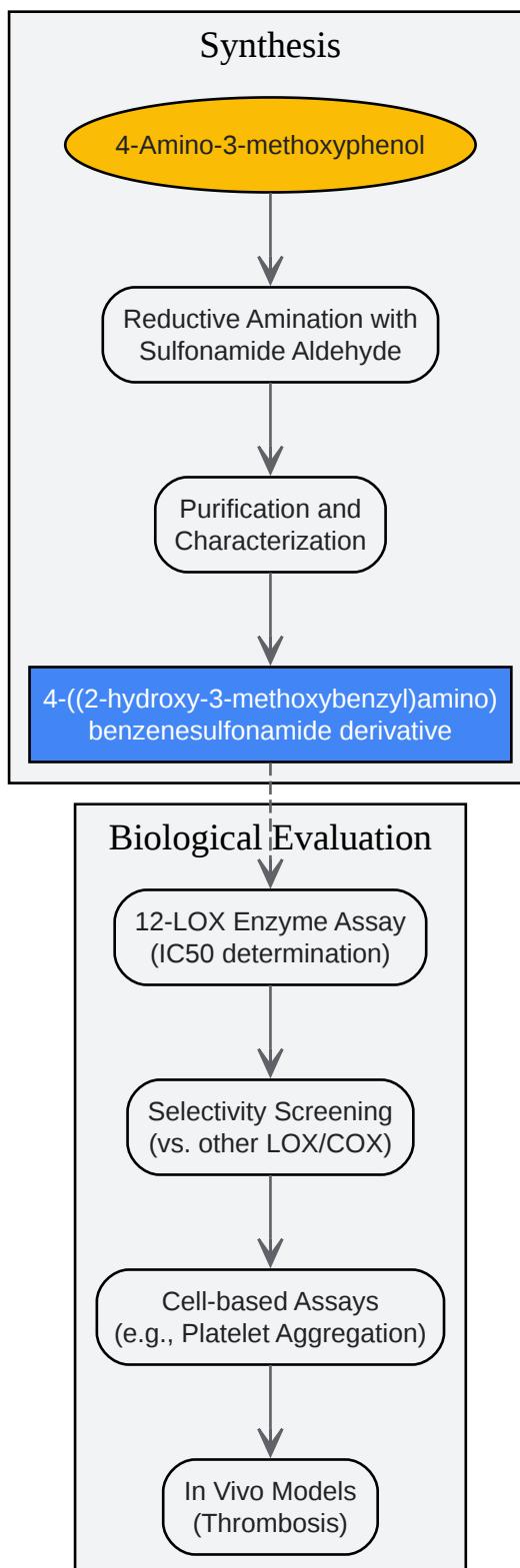
Applications in the Development of Enzyme Inhibitors

The 4-amino-3-methoxyphenyl scaffold has shown significant promise in the design of potent and selective enzyme inhibitors, particularly targeting lipoxygenases and kinases, which are implicated in various inflammatory diseases and cancers.


12-Lipoxygenase (12-LOX) Inhibitors for Anti-inflammatory and Anti-platelet Therapy

12-Lipoxygenase (12-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators.^[2] Inhibition of 12-LOX is a promising strategy for the treatment of inflammatory conditions and thrombosis.^[3] Derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent 12-LOX inhibitors.^[3] The "2-hydroxy-3-methoxybenzyl" moiety is directly derivable from **4-Amino-3-methoxyphenol**.

Table 2: Biological Activity of a Representative 12-LOX Inhibitor (ML355)^[3]


Compound	Target	IC ₅₀ (nM)	Selectivity
ML355	12-LOX	Potent (nM range)	High selectivity over other lipoxygenases and cyclooxygenases

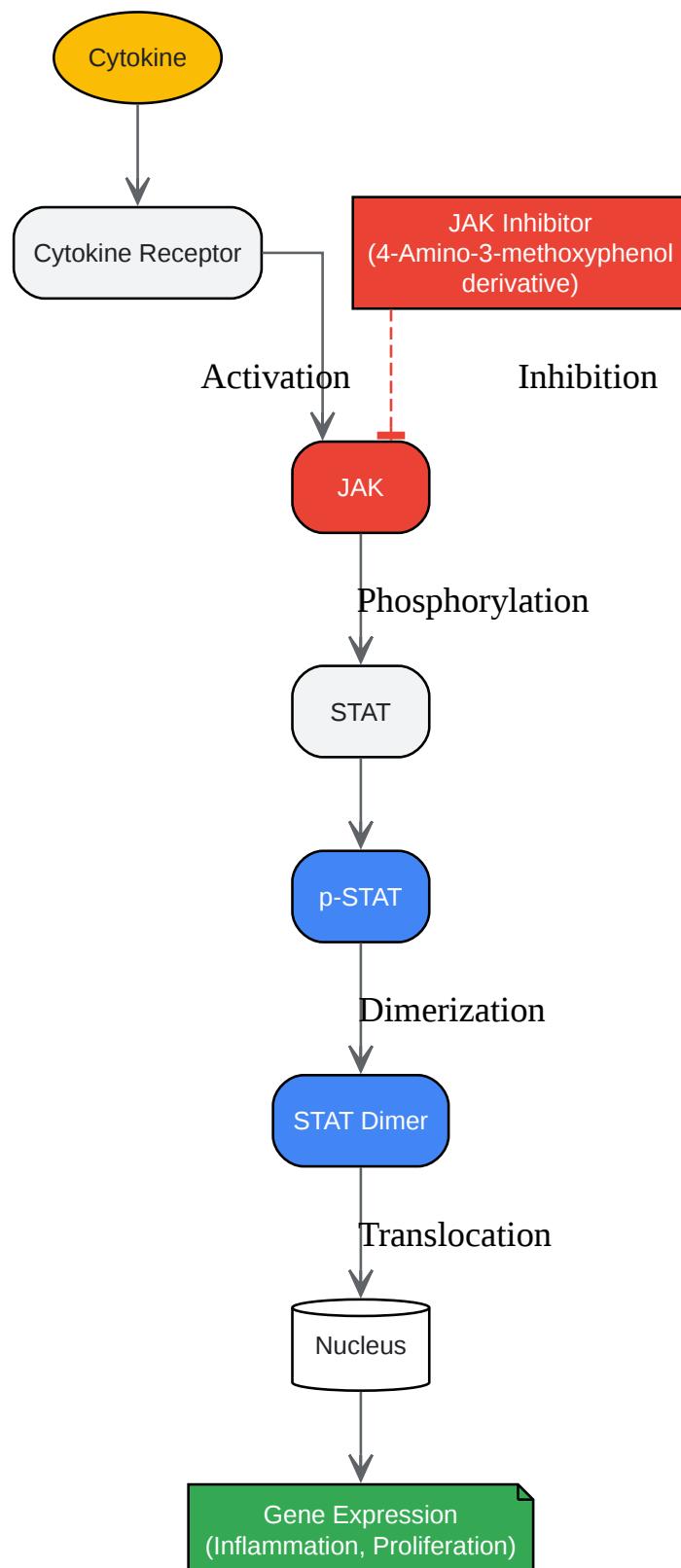
Note: Specific IC₅₀ values for ML355 are not publicly available in the provided search results, but it is described as having nanomolar potency.

[Click to download full resolution via product page](#)

Caption: The 12-LOX pathway and the inhibitory action of ML355.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and evaluation of 12-LOX inhibitors.


Janus Kinase (JAK) Inhibitors for Autoimmune Diseases and Cancer

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is associated with autoimmune diseases and cancer. A potent and selective JAK1 inhibitor has been developed featuring a 3-((4-Chloro-3-methoxyphenyl)amino) moiety, highlighting the potential of **4-Amino-3-methoxyphenol** as a scaffold for JAK inhibitors.

Table 3: Biological Activity of a Representative JAK1 Inhibitor

Compound	Target	IC ₅₀ (nM)	Selectivity
Compound 28	JAK1	Potent (nM range)	High selectivity over other JAK family members

Note: The specific IC₅₀ value for compound 28 is not provided in the search results, but it is described as a potent inhibitor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 2. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and application of 12-lipoxygenase inhibitors as anti-platelet agents [morressier.com]
- 4. To cite this document: BenchChem. [The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Amino-3-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112844#potential-applications-of-4-amino-3-methoxyphenol-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com